
Methyl 3-bromo-2-cyano-6-fluorobenzoate
Overview
Description
Methyl 3-bromo-2-cyano-6-fluorobenzoate (MBCF) is an organic compound belonging to the class of benzoates. It is a colorless solid with a molecular weight of 259.02 g/mol and is soluble in water, methanol, and ethanol. MBCF has a wide range of applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. It is used as a reagent in the synthesis of various organic compounds, including heterocycles, polymers, and pharmaceuticals. Its mechanism of action and biochemical and physiological effects are not yet fully understood, but it has been found to be useful in the study of various biological processes.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-2-cyano-6-fluorobenzoate is not yet fully understood. However, it has been found to be useful in the study of various biological processes, such as the regulation of gene expression and the regulation of cellular metabolism. It has been suggested that Methyl 3-bromo-2-cyano-6-fluorobenzoate may act as a modulator of gene expression by binding to specific DNA sequences and altering their expression. Additionally, it has been suggested that Methyl 3-bromo-2-cyano-6-fluorobenzoate may act as a modulator of cellular metabolism by altering the activity of certain enzymes and proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 3-bromo-2-cyano-6-fluorobenzoate are not yet fully understood. However, it has been found to be useful in the study of various biological processes, such as the regulation of gene expression and the regulation of cellular metabolism. Additionally, it has been suggested that Methyl 3-bromo-2-cyano-6-fluorobenzoate may act as a modulator of gene expression by binding to specific DNA sequences and altering their expression. Additionally, it has been suggested that Methyl 3-bromo-2-cyano-6-fluorobenzoate may act as a modulator of cellular metabolism by altering the activity of certain enzymes and proteins.
Advantages and Limitations for Lab Experiments
The advantages of using Methyl 3-bromo-2-cyano-6-fluorobenzoate in laboratory experiments include its solubility in water, methanol, and ethanol, its low cost, and its ease of synthesis. Additionally, it has been found to be useful in the study of various biological processes, such as the regulation of gene expression and the regulation of cellular metabolism. The limitations of using Methyl 3-bromo-2-cyano-6-fluorobenzoate in laboratory experiments include its limited availability and its potential toxicity.
Future Directions
Future research on Methyl 3-bromo-2-cyano-6-fluorobenzoate could focus on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research could focus on the development of new and improved synthesis methods for Methyl 3-bromo-2-cyano-6-fluorobenzoate and its derivatives. Additionally, further research could focus on the development of new and improved methods for the analysis and characterization of Methyl 3-bromo-2-cyano-6-fluorobenzoate and its derivatives. Finally, further research could focus on the development of new and improved methods for the detection and quantification of Methyl 3-bromo-2-cyano-6-fluorobenzoate and its derivatives.
Scientific Research Applications
Methyl 3-bromo-2-cyano-6-fluorobenzoate has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, polymers, and heterocycles. It has also been used in the study of various biological processes, such as the regulation of gene expression and the regulation of cellular metabolism. Furthermore, Methyl 3-bromo-2-cyano-6-fluorobenzoate has been used in the synthesis of a variety of organic compounds, including anti-cancer drugs, antibiotics, and anti-inflammatory agents.
properties
IUPAC Name |
methyl 3-bromo-2-cyano-6-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c1-14-9(13)8-5(4-12)6(10)2-3-7(8)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCUDBMXSOEZTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1C#N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-2-cyano-6-fluorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



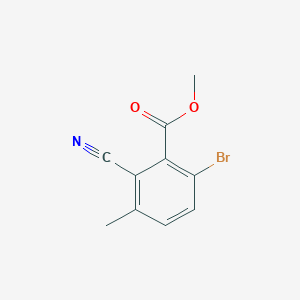
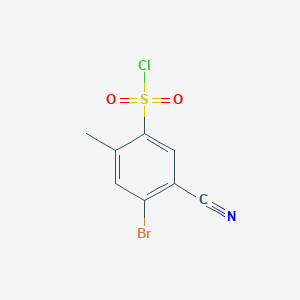
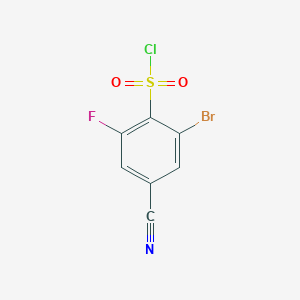
![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B1415525.png)
![Toluene-4-sulfonic acid 2-[2-(2-iodoethoxy)-ethoxy]-ethyl ester](/img/structure/B1415526.png)

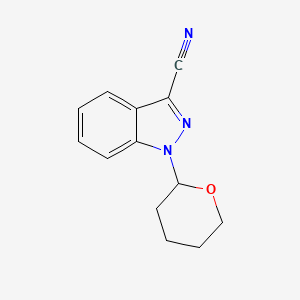



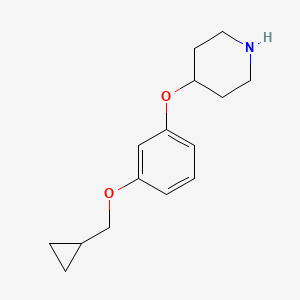
![1-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-one](/img/structure/B1415538.png)
![1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine](/img/structure/B1415540.png)
![1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine](/img/structure/B1415541.png)